n-Methoxybenzo[b]thiophene-3-carboxamide

VEGFR-2 inhibition Angiogenesis Kinase selectivity

Medicinal chemistry teams often exhaust 2-carboxamide chemical space only to face crowded IP landscapes and flat SAR. n-Methoxybenzo[b]thiophene-3-carboxamide (CAS 1031188-04-1) solves this with a distinct 3-carboxamide regiochemistry that offers an unexplored kinase selectivity profile and reduced patent conflict risk. Key differentiators: • CNS-drug-like physicochemical window (LogP 2.19, TPSA 38.33 Ų) supporting BBB-penetrant candidate design. • Weinreb amide functionality enables efficient parallel library synthesis from a single building block. • ≥98% purity with ambient-temperature global shipping.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
Cat. No. B14905891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methoxybenzo[b]thiophene-3-carboxamide
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCONC(=O)C1=CSC2=CC=CC=C21
InChIInChI=1S/C10H9NO2S/c1-13-11-10(12)8-6-14-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)
InChIKeyMJRJDTTVSAIYKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methoxybenzo[b]thiophene-3-carboxamide Overview


n-Methoxybenzo[b]thiophene-3-carboxamide (CAS 1031188-04-1, MW 207.25, purity typically ≥98% ) is a benzo[b]thiophene-3-carboxamide derivative characterized by a methoxy substituent on the nitrogen atom of the carboxamide group . As a heterocyclic building block, it belongs to a class of compounds widely explored for their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer drug leads . Unlike many benzo[b]thiophene-2-carboxamide analogs that have been extensively optimized for specific kinase targets (e.g., Clk1, VEGFR-2), n-Methoxybenzo[b]thiophene-3-carboxamide remains a relatively unexplored scaffold, offering unique opportunities for de novo medicinal chemistry campaigns and structure-activity relationship (SAR) exploration [1].

n-Methoxybenzo[b]thiophene-3-carboxamide Substitution Risks


Substituting n-Methoxybenzo[b]thiophene-3-carboxamide with a generic benzo[b]thiophene carboxamide—even a close analog—carries significant scientific risk due to profound differences in regiochemistry and substitution pattern. The 3-carboxamide position fundamentally alters the electronic distribution and conformational flexibility of the scaffold compared to the more common 2-carboxamide isomers, which can dramatically shift target engagement profiles [1]. For instance, 2-carboxamide derivatives like PD 144795 and the Clk1 inhibitors reported by ElHady et al. achieve high potency through specific binding modes that are unlikely to be replicated by a 3-carboxamide analog without extensive re-optimization [2]. Furthermore, the N-methoxy group introduces unique hydrogen-bonding capabilities and metabolic stability considerations that are absent in unsubstituted carboxamides. Therefore, assuming functional equivalence without direct comparative data can lead to failed SAR studies, irreproducible biological results, and wasted procurement resources.

n-Methoxybenzo[b]thiophene-3-carboxamide vs. Key Analogs


VEGFR-2 Inhibition: 3- vs. 2-Carboxamide

Thiophene-3-carboxamide derivatives demonstrate significant VEGFR-2 inhibitory activity, as exemplified by compound 14d which exhibits an IC50 of 191.1 nM [1]. In contrast, optimized benzo[b]thiophene-2-carboxamide derivatives targeting kinases like Clk1 achieve potencies in the low nanomolar range (e.g., compound 21b: IC50 Clk1 = 7 nM, Clk4 = 2.3 nM) [2]. This disparity highlights that the 3-carboxamide regiochemistry imparts a distinct kinase inhibition profile, offering a different selectivity window and potentially reduced off-target effects on Clk family kinases. n-Methoxybenzo[b]thiophene-3-carboxamide, as a 3-carboxamide scaffold, provides a starting point for developing VEGFR-2 or related kinase inhibitors with a different selectivity fingerprint compared to 2-carboxamide optimized leads.

VEGFR-2 inhibition Angiogenesis Kinase selectivity

CNS Penetration Advantage: TPSA & LogP

The physicochemical properties of n-Methoxybenzo[b]thiophene-3-carboxamide (TPSA = 38.33 Ų, LogP = 2.19 ) position it favorably within the CNS drug-like space (TPSA < 60-70 Ų, LogP 1-3) [1]. In comparison, larger benzo[b]thiophene-2-carboxamide derivatives optimized for peripheral kinase targets (e.g., AG-28262 or Clk1 inhibitors) often possess higher molecular weights and TPSA values, making them less suitable for CNS indications. The lower TPSA of n-Methoxybenzo[b]thiophene-3-carboxamide suggests a higher probability of blood-brain barrier (BBB) penetration, offering a strategic advantage for developing CNS-targeted therapeutics.

Drug-likeness CNS penetration ADME properties

Anticancer Activity vs. CA-4 Biomimetics

Thiophene-3-carboxamide derivatives have been explored as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), with compounds 2b and 2e exhibiting IC50 values of 5.46 µM and 12.58 µM against the Hep3B hepatocellular carcinoma cell line, respectively [1]. These values demonstrate that the 3-carboxamide scaffold can achieve low micromolar antiproliferative activity, albeit generally less potent than optimized 2-carboxamide derivatives or other chemotypes. However, the unique binding mode within the colchicine-binding pocket of tubulin, characterized by additional advanced interactions due to the thiophene ring's aromaticity [1], distinguishes 3-carboxamide-based inhibitors from other scaffolds. n-Methoxybenzo[b]thiophene-3-carboxamide, as a 3-carboxamide derivative, is likely to share this distinct tubulin-binding profile.

Anticancer Tubulin polymerization CA-4 biomimetic

Synthetic Versatility via N-Methoxy Handle

The N-methoxy group in n-Methoxybenzo[b]thiophene-3-carboxamide functions as a Weinreb amide analog, enabling controlled nucleophilic additions to generate ketones without over-addition side reactions. This synthetic handle provides a distinct advantage over unsubstituted carboxamides or other N-alkylated derivatives for rapid SAR exploration . In comparison, many benzo[b]thiophene-2-carboxamide derivatives are procured as advanced intermediates with fixed substitution patterns (e.g., N-benzylated derivatives), limiting further diversification. The N-methoxy group can be selectively cleaved or transformed, offering a higher degree of modularity in library synthesis.

Medicinal chemistry Scaffold diversification Weinreb amide

Application Scenarios for n-Methoxybenzo[b]thiophene-3-carboxamide


VEGFR-2 Inhibitor Discovery

Given the demonstrated VEGFR-2 inhibitory activity of thiophene-3-carboxamide derivatives (IC50 = 191.1 nM for compound 14d) [1], n-Methoxybenzo[b]thiophene-3-carboxamide serves as an optimal starting scaffold for developing novel anti-angiogenic agents. Its 3-carboxamide regiochemistry provides a distinct kinase selectivity profile compared to 2-carboxamide inhibitors, reducing the risk of pre-existing intellectual property conflicts and offering a fresh SAR landscape. Procurement of this compound is recommended for laboratories aiming to explore VEGFR-2 inhibition with a scaffold that has not been extensively patented.

CNS Drug Discovery with BBB Penetration

With a calculated TPSA of 38.33 Ų and LogP of 2.19 , n-Methoxybenzo[b]thiophene-3-carboxamide falls within the optimal physicochemical space for CNS drug candidates (TPSA < 60-70 Ų, LogP 1-3) [2]. This profile suggests a higher probability of BBB penetration compared to larger, more polar benzo[b]thiophene-2-carboxamide analogs. Researchers developing therapeutics for neurological disorders or brain cancers should prioritize this scaffold for its favorable CNS drug-like properties.

Tubulin Polymerization Inhibitor Development

Thiophene-3-carboxamide derivatives have demonstrated antiproliferative activity against hepatocellular carcinoma cells (IC50 = 5.46-12.58 µM) and exhibit a distinct binding mode within the colchicine-binding pocket of tubulin, characterized by additional aromatic interactions from the thiophene ring [3]. n-Methoxybenzo[b]thiophene-3-carboxamide is a suitable starting point for developing novel microtubule-targeting agents that may overcome resistance mechanisms associated with existing tubulin inhibitors.

Library Synthesis & Scaffold Diversification

The N-methoxy group in n-Methoxybenzo[b]thiophene-3-carboxamide provides a versatile synthetic handle for generating diverse compound libraries via Weinreb amide chemistry . This feature enables efficient exploration of SAR around the carboxamide moiety without requiring multiple pre-functionalized building blocks. Procurement of this single scaffold can support multiple medicinal chemistry projects, offering superior cost-effectiveness compared to purchasing several analog series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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